![molecular formula C25H31N3O5S B1235625 4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide](/img/structure/B1235625.png)
4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide is a benzoxazine.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Potential
Research has explored the enzyme inhibitory potential of compounds with sulfonamide, benzodioxane, and acetamide moieties, demonstrating substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (AChE) (Abbasi et al., 2019).
Antibacterial Activity
Studies on benzoxazine analogues, including those with sulfonamido groups, have shown good antibacterial activity against various bacterial strains such as K.pneumonea and E. faecalis (Kadian et al., 2012).
Antimalarial and COVID-19 Research
Sulfonamides have been examined for their antimalarial activity and theoretical calculations suggest their potential application in COVID-19 treatments through molecular docking studies (Fahim & Ismael, 2021).
Antimicrobial and Docking Study
New benzoxazine derivatives with sulfonamide moiety show significant antimicrobial activity, and molecular modeling within the active site of dihydropteroate synthase indicates their potential pharmacological applications (Ghorab et al., 2017).
COX-2 / 5-LOX Inhibitory Activity
Certain benzoxazine compounds have been synthesized and tested for COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase) inhibitory activity, showing notable 5-LOX inhibitory activity (Reddy & Rao, 2008).
Anticancer Agents
Indapamide derivatives, including benzoxazine compounds, have been synthesized and evaluated for their proapoptotic activity as anticancer agents, demonstrating high efficacy on melanoma cell lines (Yılmaz et al., 2015).
HIV Entry Inhibitors
Benzoxazine derivatives have been studied as potential allosteric noncompetitive HIV entry inhibitors, showing potent antagonistic effects on the CCR5 receptor (Watson et al., 2005).
Antimicrobial and Antioxidant Activities
Benzoxazinyl pyrazolone arylidenes, related to benzoxazine compounds, have been synthesized and shown potent antimicrobial and antioxidant activities (Sonia et al., 2013).
Histone Deacetylase Inhibition
Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been identified as histone deacetylase inhibitors, showing promise as anticancer drugs (Zhou et al., 2008).
Intracellular Calcium Activity
1,4-Benzoxazine derivatives with an amino side chain have been found to moderately influence intracellular calcium, indicating potential therapeutic applications (Bourlot et al., 1998).
Eigenschaften
Produktname |
4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide |
|---|---|
Molekularformel |
C25H31N3O5S |
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H31N3O5S/c1-17-4-3-5-21(14-17)27-25(30)20-8-6-19(7-9-20)16-26-34(31,32)22-10-11-23-24(15-22)33-13-12-28(23)18(2)29/h3-5,10-11,14-15,19-20,26H,6-9,12-13,16H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
HQFCKBKVOWOQIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)N(CCO4)C(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Z)-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]methyl]-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol](/img/structure/B1235545.png)
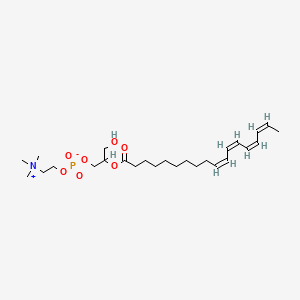
![[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl] 2-bromoacetate](/img/structure/B1235548.png)
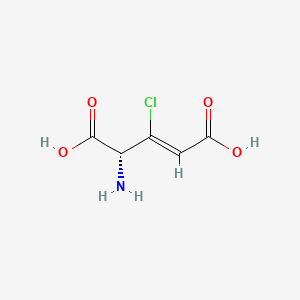
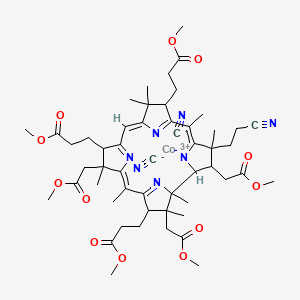
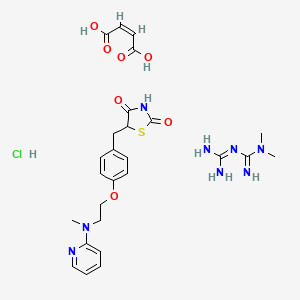
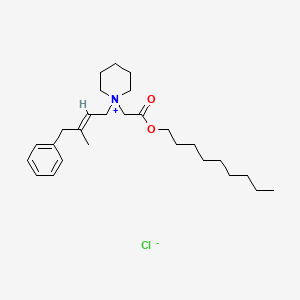
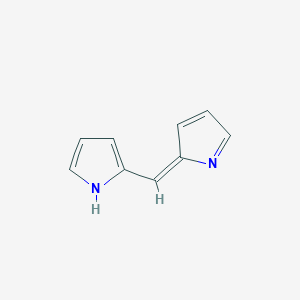
![1H-Pyrazolo[3,4-b]quinoxaline](/img/structure/B1235557.png)
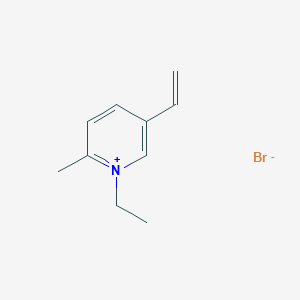
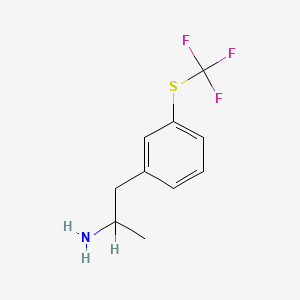
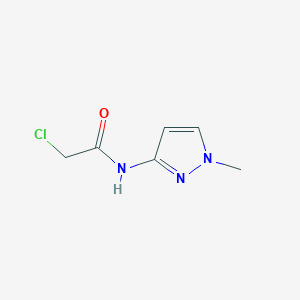
![[18F]Fdpn](/img/structure/B1235566.png)